M4AB HCl shares structural similarities with various biologically active molecules. The presence of an amine group and an ester group suggests potential applications as a precursor molecule for the synthesis of more complex molecules with desired pharmacological properties. Researchers might investigate if M4AB HCl can be converted into compounds with specific therapeutic targets.
M4AB HCl is structurally related to Methyl 4-(aminomethyl)benzoate hydrochloride (M4AMBH HCl). M4AMBH HCl has been studied for its potential role in inhibiting enzymes involved in certain neurological disorders PubChem: ). Research on M4AB HCl could involve investigating if it exhibits similar properties or if modifications can lead to improved activity.
Methyl 4-aminobenzoate hydrochloride, with the chemical formula CHClNO and a molecular weight of approximately 187.62 g/mol, is a hydrochloride salt derived from methyl 4-aminobenzoate. This compound appears as white to beige crystals or crystalline powder and is soluble in water, alcohol, and ether. It has a melting point of around 208 °C and a boiling point of 299.2 °C at standard atmospheric pressure . Methyl 4-aminobenzoate hydrochloride is known for its potential applications in organic synthesis and biological research.
The compound also undergoes hydrolysis under acidic or basic conditions, breaking down into methyl 4-aminobenzoate and hydrochloric acid .
Methyl 4-aminobenzoate hydrochloride exhibits various biological activities, including:
Research indicates that it may also have applications in dermatological formulations due to its skin penetration capabilities .
Several methods exist for synthesizing methyl 4-aminobenzoate hydrochloride:
Methyl 4-aminobenzoate hydrochloride has several applications:
Methyl 4-aminobenzoate hydrochloride shares similarities with several related compounds, each having unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 4-aminobenzoate | CHNO | Non-hydrochloride form; used primarily in organic synthesis. |
Benzocaine | CHNO | Local anesthetic; widely used in topical applications. |
Para-Aminobenzoic Acid | CHNO | Known as PABA; used as a sunscreen agent and in the synthesis of dyes. |
Ethyl p-Aminobenzoate | CHNO | Similar structure but with ethyl group; used in similar applications. |
Methyl 4-aminobenzoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and potential bioavailability compared to its non-salt counterparts .